molecular formula C5H8N2O2S2 B6288008 3-Methyl-isothiazole-5-sulfonic acid methylamide, 95% CAS No. 2737207-63-3

3-Methyl-isothiazole-5-sulfonic acid methylamide, 95%

Cat. No.: B6288008
CAS No.: 2737207-63-3
M. Wt: 192.3 g/mol
InChI Key: WOCVSPRGHVJVKB-UHFFFAOYSA-N
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Description

3-Methyl-isothiazole-5-sulfonic acid methylamide, also known by its MDL number MFCD34168891, is an advanced chemical intermediate . It has a molecular formula of C5H8N2O2S2 and a molecular weight of 192.25971 . This compound is widely used in various fields of research and industry.


Synthesis Analysis

The synthesis of isothiazoles, including 3-Methyl-isothiazole-5-sulfonic acid methylamide, is a topic of active research. The chemistry of isothiazoles is being intensively developed, which is evidenced by the wide range of selective transformations involving the isothiazole heterocycle . Current strategies for the synthesis of isothiazole-containing molecules include intramolecular cyclization, (4+1)-heterocyclization, (3+2)-heterocyclization, and syntheses by ring transformations .


Molecular Structure Analysis

The molecular structure of 3-Methyl-isothiazole-5-sulfonic acid methylamide is based on the isothiazole ring, which is a heterocyclic compound containing nitrogen and sulfur atoms . The compound also contains a sulfonic acid methylamide group, which contributes to its unique chemical properties .

Future Directions

The future directions for the study and application of 3-Methyl-isothiazole-5-sulfonic acid methylamide are not specified in the available literature. Given its status as an advanced chemical intermediate, it is likely to continue to be a subject of research in various fields .

Properties

IUPAC Name

N,3-dimethyl-1,2-thiazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2S2/c1-4-3-5(10-7-4)11(8,9)6-2/h3,6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOCVSPRGHVJVKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)S(=O)(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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